Cas no 848029-29-8 ((cyclopentylmethyl)boronic acid)

(Cyclopentylmethyl)boronic acid is a boronic acid derivative featuring a cyclopentylmethyl substituent, commonly utilized in Suzuki-Miyaura cross-coupling reactions. Its structure enhances reactivity and selectivity in forming carbon-carbon bonds, making it valuable in pharmaceutical and agrochemical synthesis. The cyclopentyl group contributes to steric and electronic modulation, improving stability and compatibility with diverse substrates. This compound is particularly useful in constructing complex molecular architectures due to its efficient transmetalation properties. It is typically handled under inert conditions to preserve its reactivity. High purity grades are available to ensure optimal performance in catalytic applications. Storage recommendations include cool, dry environments to prevent degradation.
(cyclopentylmethyl)boronic acid structure
848029-29-8 structure
商品名:(cyclopentylmethyl)boronic acid
CAS番号:848029-29-8
MF:C6H13BO2
メガワット:127.97722
MDL:MFCD18861702
CID:1831217
PubChem ID:11788309

(cyclopentylmethyl)boronic acid 化学的及び物理的性質

名前と識別子

    • Boronic acid, (cyclopentylmethyl)-
    • cyclopentylmethylboronic acid
    • (cyclopentylmethyl)boronic acid
    • CS-0243064
    • DTXSID10472597
    • Z1147227856
    • A51283
    • ZB0267
    • 848029-29-8
    • (Cyclopentylmethyl)boronicacid
    • EN300-258456
    • AKOS013015555
    • MDL: MFCD18861702
    • インチ: InChI=1S/C6H13BO2/c8-7(9)5-6-3-1-2-4-6/h6,8-9H,1-5H2
    • InChIKey: ZCPPSCQFDMXZJK-UHFFFAOYSA-N
    • ほほえんだ: B(CC1CCCC1)(O)O

計算された属性

  • せいみつぶんしりょう: 128.1008598g/mol
  • どういたいしつりょう: 128.1008598g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 79.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų

(cyclopentylmethyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
\nEN300-258456-5000mg
(cyclopentylmethyl)boronic acid
848029-29-8 95.0%
5g
$1750.0 2022-10-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0709-500MG
(cyclopentylmethyl)boronic acid
848029-29-8 95%
500MG
¥ 2,574.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0709-1G
(cyclopentylmethyl)boronic acid
848029-29-8 95%
1g
¥ 3,220.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0709-5G
(cyclopentylmethyl)boronic acid
848029-29-8 95%
5g
¥ 9,655.00 2023-04-13
Chemenu
CM430167-100mg
(cyclopentylmethyl)boronic acid
848029-29-8 95%+
100mg
$256 2023-01-19
Chemenu
CM430167-1g
(cyclopentylmethyl)boronic acid
848029-29-8 95%+
1g
$822 2023-01-19
Enamine
EN300-258456-10g
(cyclopentylmethyl)boronic acid
848029-29-8 95%
10g
$2390.0 2023-09-14
Enamine
\nEN300-258456-500mg
(cyclopentylmethyl)boronic acid
848029-29-8 95.0%
500mg
$332.0 2022-10-09
Chemenu
CM430167-250mg
(cyclopentylmethyl)boronic acid
848029-29-8 95%+
250mg
$353 2023-01-19
Enamine
EN300-258456-0.05g
(cyclopentylmethyl)boronic acid
848029-29-8 95%
0.05g
$66.0 2024-06-18

(cyclopentylmethyl)boronic acid 関連文献

(cyclopentylmethyl)boronic acidに関する追加情報

CAS No. 848029-29-8: (Cyclopentylmethyl)boronic Acid – A Versatile Compound in Modern Pharmaceutical Research

(Cyclopentylmethyl)boronic acid, with the CAS No. 848029-29-8, represents a pivotal compound in the field of organoboron chemistry and drug discovery. This molecule, characterized by its unique boronic acid functional group and cyclopentylmethyl substituent, has garnered significant attention due to its potential applications in synthetic organic chemistry, biological target engagement, and pharmaceutical development. Recent advancements in boronic acid derivatives have highlighted the importance of (cyclopentylmethyl)boronic acid as a critical intermediate in the design of novel therapeutic agents and functionalized materials.

The boronic acid moiety of this compound is particularly noteworthy for its ability to form covalent bonds with hydroxyl groups in biological systems, a property that has been extensively studied in the context of enzyme inhibition and targeted drug delivery. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that (cyclopentylmethyl)boronic acid can act as a selective inhibitor of glycosidase enzymes, which are implicated in various metabolic disorders and infectious diseases. This finding underscores the compound’s potential as a lead molecule for drug repurposing and structure-based design.

From a synthetic perspective, (cyclopentylmethyl)boronic acid is often synthesized via boronic acid coupling reactions, such as Suzuki-Miyaura cross-coupling or Stille coupling. These methods allow for the efficient incorporation of boronic acid functionality into complex molecular frameworks, which is essential for the development of pharmaceutical compounds with enhanced bioavailability and target specificity. A 2024 review in Organic & Biomolecular Chemistry highlighted the role of (cyclopentylmethyl)boronic acid in the synthesis of polymer-based drug delivery systems, where its boronic acid group enables the formation of dynamic covalent networks that respond to environmental stimuli such as pH or temperature.

Recent advancements in computational chemistry have further expanded the utility of (cyclopentylmethyl)boronic acid. Machine learning algorithms trained on quantum mechanical data have predicted the reactivity profiles of this compound, enabling the design of more efficient synthetic pathways and targeted modifications. For example, a 2023 paper in Chemical Science described the use of density functional theory (DFT) to optimize the electrophilic substitution reactions of (cyclopentylmethyl)boronic acid, leading to the development of highly selective catalysts for asymmetric synthesis.

One of the most promising applications of (cyclopentylmethyl)boronic acid lies in its use as a building block for biodegradable polymers and nanoparticle formulations. Researchers at the University of Tokyo recently demonstrated that (cyclopentylmethyl)boronic acid-based hydrogels can serve as controlled release platforms for antimicrobial agents, offering a potential solution to antibiotic resistance. This work, published in Advanced Materials in 2024, highlights the compound’s versatility in materials science and biomedical engineering.

From a mechanistic standpoint, the boronic acid group of (cyclopentylmethyl)boronic acid is known to form non-covalent interactions with amino acid residues in protein targets. This property has been exploited in the design of inhibitors for kinase enzymes, which are critical in cell signaling pathways associated with cancer and neurodegenerative diseases. A 2023 study in ACS Chemical Biology reported that (cyclopentylmethyl)boronic acid derivatives can selectively inhibit EGFR (epidermal growth factor receptor), a key oncogenic driver in non-small cell lung cancer.

Despite its promising applications, the synthesis of (cyclopentylmethyl)boronic acid remains a subject of ongoing research due to challenges in stereochemical control and functional group compatibility. A 2024 article in Green Chemistry proposed a green synthesis method using biocatalysts to produce (cyclopentylmethyl)boronic acid with high enantioselectivity, addressing environmental concerns associated with traditional organometallic catalysts.

In conclusion, (cyclopentylmethyl)boronic acid (CAS No. 848029-29-8) stands at the intersection of synthetic chemistry, biological research, and materials science. Its unique boronic acid functionality and cyclopentylmethyl substituent make it a valuable tool for drug discovery, polymer design, and targeted therapies. As research in organoboron compounds continues to evolve, (cyclopentylmethyl)boronic acid is poised to play an increasingly important role in the development of innovative solutions to global health and technological challenges.

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Amadis Chemical Company Limited
(CAS:848029-29-8)(cyclopentylmethyl)boronic acid
A1091574
清らかである:99%/99%/99%
はかる:1g/250mg/100mg
価格 ($):594.0/297.0/186.0